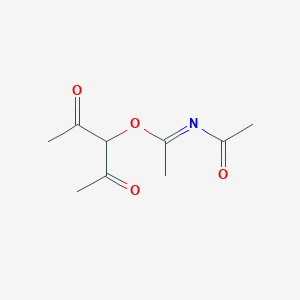
2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate is a chemical compound with the molecular formula C7H10O4 It is known for its unique structure, which includes both diketone and imidate functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dioxopentan-3-yl (1E)-N-Acetylethanimidat beinhaltet typischerweise die Reaktion von 2,4-Dioxopentan-3-yl-Acetat mit einem Acetylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie z. B. einer Säure oder Base, durchgeführt, um die Bildung der Imidat-Gruppe zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen
2,4-Dioxopentan-3-yl (1E)-N-Acetylethanimidat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Diketon-Gruppen in Alkohole umwandeln.
Substitution: Die Imidat-Gruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine und Thiole werden bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren
Reduktion: Alkohole
Substitution: Verschiedene substituierte Imidate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxopentan-3-yl (1E)-N-Acetylethanimidat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und antimikrobiellen Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dioxopentan-3-yl (1E)-N-Acetylethanimidat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Diketon- und Imidat-Gruppen der Verbindung ermöglichen die Bildung stabiler Komplexe mit diesen Zielstrukturen, wodurch ihre Aktivität moduliert wird. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, abhängig vom jeweiligen Ziel und dem beteiligten Signalweg .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The imidate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted imidates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone and imidate groups allow it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4-Dioxopentan-3-yl-Acetat
- 2,4-Dioxopentan-3-yl-Methacrylat
- 2,4-Dioxopentan-3-yl-Benzoat
Eigenschaften
CAS-Nummer |
917598-71-1 |
|---|---|
Molekularformel |
C9H13NO4 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2,4-dioxopentan-3-yl N-acetylethanimidate |
InChI |
InChI=1S/C9H13NO4/c1-5(11)9(6(2)12)14-8(4)10-7(3)13/h9H,1-4H3 |
InChI-Schlüssel |
FOWAWIHILVDHOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)OC(=NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















